3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone

CAS No.: 898775-90-1

Cat. No.: VC2301415

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-90-1 |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.3 g/mol |

| IUPAC Name | 1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3 |

| Standard InChI Key | ISBCLMOZBVDNDQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C |

Introduction

Chemical Identity and Basic Properties

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a well-defined organic molecule with specific chemical identifiers that distinguish it from related compounds. The compound possesses a moderately complex structure that influences its physical characteristics and chemical behavior.

Chemical Identification Data

The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1:

| Parameter | Value |

|---|---|

| Chemical Name | 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone |

| Molecular Weight | 268.36 g/mol |

| CAS Registry Number | 898775-90-1 |

| MDL Number | MFCD03843171 |

| Catalog Number | 6127-0700-31 |

| Purity | 97% (commercial grade) |

Table 1: Chemical identification parameters for 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone

Structural Features

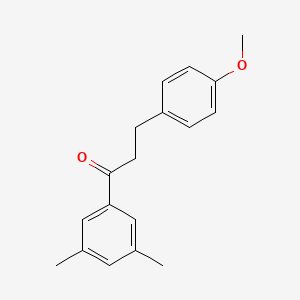

The molecular structure of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone consists of two aromatic rings connected by a propanone bridge. The compound features:

-

A 3,5-dimethyl substituted phenyl ring connected to the carbonyl group

-

A 4-methoxy substituted phenyl ring at the terminal position of the propyl chain

-

A carbonyl (C=O) functional group that serves as a reactive center

-

An estimated molecular formula of C₁₈H₂₀O₂, consistent with its reported molecular weight

These structural features contribute to the compound's physical properties and chemical reactivity, particularly the electron-donating effects of the methoxy and methyl substituents on the aromatic rings.

Physical and Chemical Properties

The physical and chemical properties of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone are influenced by its molecular structure, particularly the arrangement of substituents on the aromatic rings.

Physical Characteristics

Based on its structure and molecular weight, 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone is expected to exist as a crystalline solid at room temperature. Commercial samples are typically stored in amber glass bottles, suggesting potential sensitivity to light exposure . The compound's physical properties are similar to those of related propiophenone derivatives, which generally exhibit:

-

Moderate to low water solubility

-

Good solubility in organic solvents like dichloromethane, chloroform, and alcohols

-

A distinct aromatic odor

Chemical Behavior

The chemical behavior of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone is largely determined by the carbonyl functional group and the substituents on the aromatic rings:

-

The carbonyl group serves as an electrophilic center for nucleophilic addition reactions

-

The methoxy substituent at the 4-position contributes electron density to the aromatic ring through resonance

-

The methyl groups at 3' and 5' positions provide electron-donating effects and influence steric properties

For shipping and handling purposes, the compound is classified as non-hazardous, suggesting relatively low reactivity under standard conditions .

Comparative Analysis with Related Compounds

The chemical properties and behavior of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone can be better understood through comparison with structurally related compounds.

Structural Analogs

Table 2 compares 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with two structurally related compounds:

| Compound | CAS Number | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone | 898775-90-1 | 268.36 g/mol | Dimethyl groups at 3',5' positions; methoxy at 4-position |

| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 898770-06-4 | 268.3 g/mol | Dimethyl groups at 3',4' positions; methoxy at 2-position |

| 3-(3,5-Dimethylphenyl)-4'-methoxypropiophenone | 898780-20-6 | 268.3 g/mol | Dimethyl groups on one ring; methoxy group on the other ring in different arrangement |

Table 2: Comparison of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with structurally related compounds

Structure-Property Relationships

The positional isomerism observed in these related compounds significantly influences their chemical behavior:

-

Electrophilicity of Carbonyl Group: The position of electron-donating substituents (methyl and methoxy groups) affects the electrophilicity of the carbonyl carbon.

-

Steric Effects: The arrangement of methyl groups creates different steric environments that influence reaction rates and selectivity.

-

Electron Distribution: The different substitution patterns alter the electron density distribution across the aromatic rings, affecting reactivity in electrophilic aromatic substitution reactions.

Research Applications

3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone has potential applications in various research fields based on its structural features and chemical reactivity.

Chemical Research Applications

The compound may serve as:

-

Synthetic Intermediate: Used in the preparation of more complex molecules with potential pharmaceutical or materials science applications.

-

Model Compound: Employed as a model system for studying reaction mechanisms, particularly those involving carbonyl groups and substituted aromatic rings.

-

Structure-Activity Relationship Studies: Utilized in comparative studies to understand how subtle structural changes affect chemical reactivity and biological activity.

Analytical Characterization Methods

The structural characterization and purity assessment of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone typically involve various analytical techniques.

Spectroscopic Methods

Key spectroscopic methods for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly:

-

¹H NMR: Expected signals for aromatic protons, methoxy protons (approximately δ 3.8 ppm), methyl protons (approximately δ 2.2-2.3 ppm), and propyl chain protons

-

¹³C NMR: Characteristic signals for carbonyl carbon, aromatic carbons, and carbon atoms bearing methyl and methoxy substituents

-

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

Carbonyl stretching (approximately 1680-1700 cm⁻¹)

-

Aromatic C=C stretching (approximately 1600 and 1450 cm⁻¹)

-

C-O stretching of the methoxy group (approximately 1250-1270 cm⁻¹)

-

-

Mass Spectrometry: Would show a molecular ion peak at m/z 268, consistent with the molecular weight, along with fragmentation patterns characteristic of propiophenones.

Chromatographic Methods

Purity assessment and separation typically involve:

-

High-Performance Liquid Chromatography (HPLC): Using appropriate stationary phases (typically C18) and mobile phase compositions.

-

Gas Chromatography (GC): Particularly useful for volatile derivatives and impurity profiling.

Future Research Directions

Several promising research directions could expand our understanding of 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone and enhance its applications.

Structure-Activity Relationship Studies

Systematic studies comparing 3',5'-dimethyl-3-(4-methoxyphenyl)propiophenone with its structural isomers could provide valuable insights into:

-

How subtle changes in substituent positions affect chemical reactivity

-

The influence of electron density distribution on reaction mechanisms

-

Structure-based rational design of derivatives with enhanced properties

Methodology Development

The compound could serve as a model substrate for developing:

-

New synthetic methodologies for functionalized propiophenones

-

Selective reaction protocols targeting specific functional groups

-

Advanced analytical methods for distinguishing positional isomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume